Monoisononyl phthalate
Overview
Description
Monoisononyl phthalate is a phthalic acid monoester obtained by the formal condensation of one of the carboxy groups of phthalic acid with the hydroxy group of isononanol . It is widely used as a plasticizer in various industrial applications, particularly in the production of flexible plastic products. This compound is known for its role as an endocrine disruptor and is considered a significant environmental contaminant .
Mechanism of Action
Target of Action
Monoisononyl phthalate (MiNP) is a phthalic acid monoester . Endocrine disruptors can interfere with hormone function in the body.
Mode of Action
Phthalates are known to disrupt the endocrine system, affecting reproductive health and physical development . They interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .
Biochemical Pathways
Phthalates, including MiNP, have been found to disrupt expression of genes related to lipid metabolism and peroxisome proliferator-activated receptor (PPAR) signaling . These disruptions can lead to changes in lipid metabolic processes and PPAR signaling pathways, which are crucial for various biological functions .
Pharmacokinetics
Studies on other phthalates suggest that they are metabolized in the human body and excreted in urine . For instance, after oral intake of di(2-ethylhexyl) phthalate (DEHP), a related phthalate, around 65-70% of the dose was excreted in urine as metabolites within 24 hours . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of MiNP.
Result of Action
Due to its potential endocrine-disrupting properties, it may cause adverse effects on reproductive health and physical development . It may also induce neurological disorders due to its interference with nuclear receptors in neural structures .
Action Environment
Phthalates, including MiNP, are ubiquitous environmental contaminants, primarily due to their use as plasticizers . They can be taken up by the general population, and their action, efficacy, and stability can be influenced by various environmental factors . For instance, the slow release of phthalates from plastics due to weathering contributes to their presence in the environment .
Biochemical Analysis
Biochemical Properties
Monoisononyl phthalate can interact with various enzymes, proteins, and other biomolecules. During the biodegradation of diisononyl phthalate, a compound similar to this compound, four derived compounds were identified: this compound, methyl nonyl phthalate, iso-nonanol, and dimethyl phthalate . This indicates that this compound can participate in biochemical reactions involving de-esterification and β-oxidation .
Cellular Effects
Phthalates, including this compound, can induce multi-organ damage through a number of mechanisms such as oxidative stress via generation of Reactive Oxygen Species (ROS), DNA damage, lipid peroxidation, disrupting cell function and also altering the expression and activity of the most important antioxidant enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The metabolite profiling indicated that this compound exerts its effects at the molecular level through simultaneous pathways of de-esterification and β-oxidation .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, during the biodegradation of diisononyl phthalate, almost complete biodegradation (99%) was observed in 168 hours . This suggests that this compound may also exhibit similar temporal effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include de-esterification and β-oxidation . It can interact with various enzymes and cofactors during these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Monoisononyl phthalate is synthesized through the esterification of phthalic anhydride with isononanol. The reaction typically involves heating phthalic anhydride and isononanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water formed during the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where phthalic anhydride and isononanol are continuously fed into the system. The reaction mixture is heated to the desired temperature, and the water by-product is removed through distillation. The resulting this compound is then purified through distillation or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Monoisononyl phthalate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phthalic acid derivatives and other oxidation products.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and isononanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters.
Scientific Research Applications
Monoisononyl phthalate has several scientific research applications, including:
Comparison with Similar Compounds
Monoisononyl phthalate is similar to other phthalate esters, such as:
Diisononyl phthalate: Another widely used plasticizer with similar applications and environmental concerns.
Di-2-ethylhexyl phthalate: A commonly used plasticizer with similar endocrine-disrupting properties.
Butylbenzyl phthalate: Another phthalate ester with similar toxicological effects.
Uniqueness: this compound is unique in its specific ester structure, which imparts distinct physical and chemical properties compared to other phthalate esters. Its specific applications and environmental impact also differentiate it from other similar compounds .
Properties
IUPAC Name |
2-(7-methyloctoxycarbonyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-13(2)9-5-3-4-8-12-21-17(20)15-11-7-6-10-14(15)16(18)19/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCMBSSLYOAVRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80910057 | |
Record name | 2-{[(7-Methyloctyl)oxy]carbonyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80910057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106610-61-1, 68515-53-7 | |
Record name | 1-(7-Methyloctyl) 1,2-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106610-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenedicarboxylic acid, mono-C8-10-branched alkyl esters, C9-rich | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068515537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, 1-(7-methyloctyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106610611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, mono-C8-10-branched alkyl esters, C9-rich | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-{[(7-Methyloctyl)oxy]carbonyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80910057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Benzenedicarboxylic acid, mono-C8-10-branched alkyl esters, C9-rich | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.613 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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